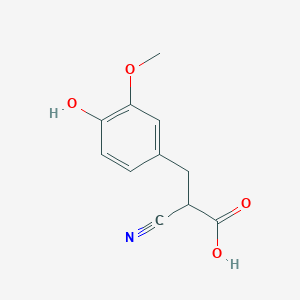

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid

説明

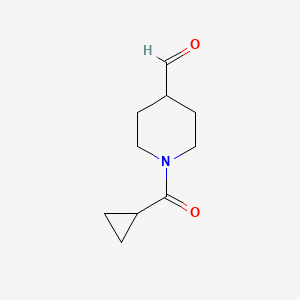

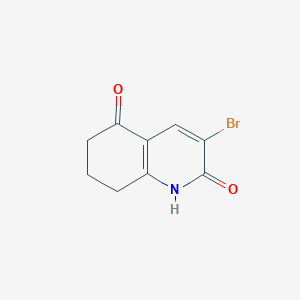

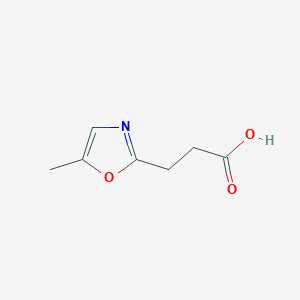

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid is an organic compound with the molecular formula C11H11NO4 . It is a white crystalline solid and is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . It has shown high antioxidant activity and can be used to inhibit prostaglandin E (2) production .

Synthesis Analysis

The synthesis of this compound involves several steps . First, p-hydroxybenzaldehyde and malonic anhydride are reacted to obtain 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid. Then, 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic acid is esterified with hydrobromic acid, and then cyanated with cyanide to finally obtain 2-cyano-3-(4-hydroxy-3-methoxyphenyl)propionic acid .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of the compound is 208.2106 .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is insoluble in water but soluble in organic solvents . Its melting point is about 160-164 ℃ .科学的研究の応用

Corrosion Inhibition

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. Research involving synthetic acrylamide derivatives, including compounds related to this compound, demonstrated effectiveness in inhibiting corrosion of copper in nitric acid solutions. These studies utilized chemical and electrochemical methods to evaluate the corrosion inhibition and found that the compounds could be considered mixed-type inhibitors, with efficiencies reaching up to 86.1% in certain concentrations. The adsorption behavior of these inhibitors on copper was in accordance with the Langmuir adsorption isotherm, suggesting chemical adsorption as the primary mechanism (Abu-Rayyan et al., 2022).

Photodegradation Studies

The photodegradation of compounds closely related to this compound has been investigated, particularly in the context of environmental chemistry. Studies on the photodegradation of the aryloxyphenoxy propionic herbicide cyhalofop-butyl and its primary metabolite in water have shown significant insights into the photodegradation pathways under different irradiation wavelengths and in the presence of various photocatalysts. Such research is crucial for understanding the environmental fate and behavior of similar compounds (Pinna & Pusino, 2011).

Organic Synthesis and Chemical Transformations

The compound and its derivatives have been subjects in studies focusing on organic synthesis and chemical transformations. Research has explored the ring closure reactions of related compounds, leading to the formation of indanones and other cyclic structures. These studies contribute to the broader understanding of synthetic pathways and the reactivity of phenylpropanoic acid derivatives, which can be applied in the synthesis of more complex organic molecules (Brown, Denman, & O'donnell, 1971).

Lignin Chemistry and Polymer Studies

The structural similarity of this compound to lignin building blocks has made it a point of interest in lignin chemistry and studies related to polymers. Investigations into the acid treatment of birch lignin have led to the identification of compounds closely related to this compound as major reaction products, highlighting the role of such compounds in understanding lignin decomposition and utilization (Li, Lundquist, & Stenhagen, 1996).

Safety and Hazards

There is not yet sufficient data on the specific toxicity of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic Acid . During operation, it is recommended to wear protective gloves, glasses, and a protective mask to avoid contact with skin and inhalation of dust. In case of accidental contact, rinse immediately with plenty of water and seek medical help . During storage, keep it sealed and away from fire and high temperature and sun exposure .

特性

IUPAC Name |

2-cyano-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-3,5,8,13H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGZHSGJNOXNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)

![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)

![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)